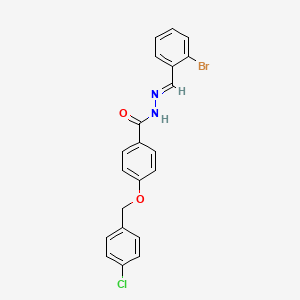
N'-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Beschreibung
N’-(2-Brombenzyliden)-4-((4-Chlorbenzyl)oxy)benzohydrazid ist eine organische Verbindung, die zur Klasse der Hydrazonverbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer Hydrazon-Funktionellen Gruppe aus, die eine Stickstoff-Stickstoff-Doppelbindung darstellt, die mit einer Kohlenstoff-Stickstoff-Einfachbindung verbunden ist. Diese spezielle Verbindung enthält ein Bromatom im Benzylidenring und ein Chloratom in der Benzylgruppe, wodurch sie zu einem halogenierten Hydrazon wird. Das Vorhandensein dieser Halogenatome kann die chemische Reaktivität und die biologische Aktivität der Verbindung erheblich beeinflussen.
Eigenschaften
CAS-Nummer |
393556-67-7 |
|---|---|
Molekularformel |
C21H16BrClN2O2 |
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-17(20)13-24-25-21(26)16-7-11-19(12-8-16)27-14-15-5-9-18(23)10-6-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI-Schlüssel |
XHJYBNSPOHFGRW-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(2-Brombenzyliden)-4-((4-Chlorbenzyl)oxy)benzohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Brombenzaldehyd und 4-((4-Chlorbenzyl)oxy)benzohydrazid. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die allgemeinen Schritte sind wie folgt:
Herstellung von 4-((4-Chlorbenzyl)oxy)benzohydrazid: Dieser Zwischenstoff kann durch Reaktion von 4-Chlorbenzylchlorid mit 4-Hydroxybenzohydrazid in Gegenwart einer Base wie Kaliumcarbonat hergestellt werden.
Kondensationsreaktion: Das hergestellte 4-((4-Chlorbenzyl)oxy)benzohydrazid wird dann unter Rückflussbedingungen mit 2-Brombenzaldehyd in Ethanol umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Effizienz und Sicherheit umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
N’-(2-Brombenzyliden)-4-((4-Chlorbenzyl)oxy)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Halogenatome (Brom und Chlor) können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt werden.
Reduktionsreaktionen: Die Hydrazongruppe kann reduziert werden, um das entsprechende Hydrazinderivat zu bilden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, abhängig vom verwendeten Oxidationsmittel.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide. Diese Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können eingesetzt werden.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate gebildet werden.
Reduktionsprodukte: Das Hauptprodukt ist das entsprechende Hydrazinderivat.
Oxidationsprodukte: Verschiedene oxidierte Formen der Verbindung, möglicherweise einschließlich Aldehyde, Ketone oder Carbonsäuren.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N’-(2-Brombenzyliden)-4-((4-Chlorbenzyl)oxy)benzohydrazid ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit spezifischen molekularen Zielstrukturen in biologischen Systemen beinhaltet. Das Vorhandensein von Halogenatomen kann die Fähigkeit der Verbindung verstärken, an Proteine und Enzyme zu binden und möglicherweise deren Aktivität zu hemmen. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig vom jeweiligen Ziel und dem beteiligten Weg.
Wirkmechanismus
The mechanism of action of N’-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The presence of halogen atoms can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’-(2-Chlorbenzyliden)-4-((4-Chlorbenzyl)oxy)benzohydrazid: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
N’-(2-Brombenzyliden)-4-((4-Methylbenzyl)oxy)benzohydrazid: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Chlor.
N’-(2-Brombenzyliden)-4-((4-Fluorbenzyl)oxy)benzohydrazid: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Chlor.
Einzigartigkeit
Die einzigartige Kombination von Brom- und Chloratomen in N’-(2-Brombenzyliden)-4-((4-Chlorbenzyl)oxy)benzohydrazid kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu seinen Analoga führen. Diese Unterschiede können die Reaktivität, die Bindungsaffinität zu biologischen Zielstrukturen und das gesamte pharmakologische Profil beeinflussen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


